molecular formula C11H10ClNO B2673149 2-chloro-N-(furan-2-ylmethyl)aniline CAS No. 849032-51-5

2-chloro-N-(furan-2-ylmethyl)aniline

Cat. No.: B2673149
CAS No.: 849032-51-5
M. Wt: 207.66
InChI Key: AZLFBUOESSYUET-UHFFFAOYSA-N
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Description

2-chloro-N-(furan-2-ylmethyl)aniline is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. The compound consists of a furan ring attached to an aniline moiety, with a chlorine atom substituting one of the hydrogen atoms on the aniline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(furan-2-ylmethyl)aniline typically involves the reaction of 2-chloroaniline with furan-2-carbaldehyde in the presence of a reducing agent. One common method involves using palladium on carbon (Pd/C) as a catalyst in methanol, which facilitates the reduction and amination process . The reaction conditions are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(furan-2-ylmethyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The chlorine atom on the aniline ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted aniline derivatives, quinones, and reduced amine compounds.

Scientific Research Applications

2-chloro-N-(furan-2-ylmethyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-N-(furan-2-ylmethyl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-(furan-2-ylmethyl)aniline is unique due to its specific substitution pattern and the presence of both a furan ring and a chlorine atom on the aniline moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-chloro-N-(furan-2-ylmethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO/c12-10-5-1-2-6-11(10)13-8-9-4-3-7-14-9/h1-7,13H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZLFBUOESSYUET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NCC2=CC=CO2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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